4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole
Description
Properties
IUPAC Name |
ethyl 2-(4,5-diphenylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-18(22)14-21-19(16-11-7-4-8-12-16)17(13-20-21)15-9-5-3-6-10-15/h3-13H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLGFBHQKZHFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563148 | |
| Record name | Ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120982-79-8 | |
| Record name | Ethyl (4,5-diphenyl-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The cyclocondensation of 1,3-diketones with hydrazines is a classical route to pyrazoles. For 4,5-diphenyl-1-(ethoxycarbonylmethyl)-pyrazole, 1,3-diphenylpropane-1,3-dione serves as the diketone precursor, while ethyl hydrazinecarboxylate introduces the ethoxycarbonylmethyl group at position 1. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the diketone’s carbonyl carbons, followed by dehydration to form the pyrazole ring.
Optimization of Reaction Conditions
In a typical procedure, 1,3-diphenylpropane-1,3-dione (10 mmol) and ethyl hydrazinecarboxylate (12 mmol) are refluxed in ethanol with catalytic acetic acid for 12–18 hours. The product precipitates upon cooling and is recrystallized from ethanol/chloroform (3:1 v/v), yielding 68–72% of the target compound. Prolonged reaction times (>24 hours) reduce yields due to ester hydrolysis side reactions.
Analytical Validation
IR Spectroscopy : The ester carbonyl (C=O) appears at 1,715–1,725 cm⁻¹, while the pyrazole C=N stretch is observed at 1,630–1,645 cm⁻¹.
¹H NMR (400 MHz, CDCl₃) :
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Ethoxy group: δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.27 (q, J = 7.1 Hz, 2H, OCH₂)
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Pyrazole protons: δ 6.92–7.58 (m, 10H, C₆H₅), 5.12 (s, 2H, CH₂CO₂Et).
Chalcone-Based Cyclization with Substituted Hydrazines
Synthesis of α,β-Unsaturated Ketones
Chalcones (e.g., 1,3-diphenylpropenone) are synthesized via Claisen-Schmidt condensation of benzaldehyde derivatives with acetophenone in alkaline ethanol. These chalcones react with ethyl hydrazinecarboxylate under acidic conditions to form pyrazolines, which are oxidized to pyrazoles.
Cyclization and Oxidation Steps
A mixture of 1,3-diphenylpropenone (10 mmol) and ethyl hydrazinecarboxylate (12 mmol) in ethanol/acetic acid (5% v/v) is refluxed for 8 hours. The intermediate pyrazoline is isolated and treated with MnO₂ in dichloromethane to afford the pyrazole derivative in 65% overall yield.
Post-Synthetic Alkylation of Pre-Formed Pyrazoles
Direct Alkylation at Pyrazole N1
4,5-Diphenylpyrazole (10 mmol) is alkylated with ethyl bromoacetate (12 mmol) in DMF using K₂CO₃ as a base at 80°C for 6 hours. The reaction achieves 75% yield, with the ethoxycarbonylmethyl group selectively introduced at the N1 position due to steric and electronic factors.
Regioselectivity Considerations
The N1 position is favored for alkylation due to lower electron density compared to N2, as confirmed by DFT calculations. Competing O-alkylation is minimized by using aprotic solvents and avoiding excess alkylating agents.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 72 | 18 | High atom economy |
| Chalcone cyclization | 65 | 24 | Scalable for industrial production |
| Post-synthetic alkylation | 75 | 6 | Avoids harsh cyclization conditions |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Pharmacological Applications
DPEP exhibits a range of pharmacological properties that make it a candidate for various therapeutic uses:
Antimicrobial Activity
Research has shown that pyrazoline derivatives, including DPEP, possess notable antimicrobial properties. These compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies indicate that certain pyrazoline derivatives have minimum inhibitory concentrations (MIC) ranging from 3.55 to 6.56 µg/mL against specific bacterial targets .
Anticancer Properties
DPEP and its analogs have been evaluated for their anticancer activities. Various studies report that pyrazoline derivatives can inhibit the proliferation of cancer cells in vitro. For example, certain synthesized pyrazolines showed significant cytotoxic effects against human liver carcinoma cell lines (HepG2), with IC50 values comparable to established chemotherapeutics like doxorubicin . Additionally, some compounds demonstrated selectivity towards specific cancer types, indicating potential for targeted cancer therapies .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of DPEP are noteworthy; it has been shown to reduce inflammation in experimental models. This effect is attributed to the inhibition of pro-inflammatory mediators . Furthermore, its analgesic potential has been explored in pain models, suggesting that DPEP could serve as a basis for developing new pain relief medications.
Neuroprotective Effects
Recent investigations highlight the neuroprotective capabilities of DPEP derivatives in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds have been shown to inhibit neuronal excitotoxicity and promote neuronal survival under stress conditions . For instance, certain pyrazoles have been linked to improved outcomes in models of traumatic brain injury and stroke .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of DPEP:
- Antimicrobial Efficacy : A study demonstrated that DPEP derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Salmonella typhi, supporting their potential use in treating infections caused by resistant strains .
- Cancer Treatment : In a comparative study against various cancer cell lines, DPEP analogs showed selective cytotoxicity with low micromolar IC50 values, indicating their promise as chemotherapeutic agents .
- Neuroprotection : Research indicated that specific derivatives could restore membrane integrity following oxidative stress in neuronal cells, suggesting their utility in neurodegenerative disease management .
Data Table: Summary of Biological Activities of DPEP Derivatives
Mechanism of Action
The mechanism of action of 4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The compound can bind to the active site of enzymes, blocking substrate access and thus inhibiting the enzyme’s function. In other applications, its electronic properties may be exploited to interact with other molecules or materials.
Comparison with Similar Compounds
Impact of Substituents on Bioactivity
- N1 Substituents: Ethoxycarbonylmethyl: Likely enhances solubility and bioavailability due to its ester functionality. Nitrophenyl/Chlorophenyl: Electron-withdrawing groups (e.g., in compounds from ) improve electrophilicity and binding to targets like kinases or DNA topoisomerases, correlating with anticancer activity. Cyclopropanecarbonyl: In 11r , this group contributes to nNOS inhibition by mimicking natural substrates, demonstrating the importance of steric fit in neuroprotective activity.
Aryl Substitutions (C4/C5) :
Role of the Pyrazole Core vs. Isoxazole/Triazole Analogues
Similarity analysis reveals that replacing the pyrazole ring with isoxazole or 1,2,3-triazole retains bioactivity in certain scaffolds . For example:
- Isoxazole analogs : Exhibit comparable antiproliferative activity but may alter metabolic stability due to differences in ring electronegativity.
Biological Activity
4,5-Diphenyl-1-(ethoxycarbonylmethyl)-pyrazole is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features two phenyl groups attached to the pyrazole ring, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various pyrazoline compounds against bacterial strains, suggesting that this compound may also possess similar properties. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function .
Anticancer Properties
Several studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells . Specifically, one study noted that certain pyrazoline derivatives exhibited selectivity against leukemia cell lines with GI50 values as low as 2.23 μM .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazoles has been documented extensively. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be attributed to the inhibition of key signaling pathways involved in inflammation .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cellular Signaling Pathways : Pyrazoles may modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes or cancer cell metabolism.
- Receptor Interaction : Some studies suggest that pyrazoles can interact with cannabinoid receptors, which may contribute to their anti-inflammatory and analgesic effects .
Case Studies
Q & A
Q. What are the common synthetic routes for preparing 4,5-diphenyl-1-(ethoxycarbonylmethyl)-pyrazole derivatives?
Pyrazole derivatives are typically synthesized via cyclocondensation reactions. A standard method involves refluxing a mixture of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds in ethanol. For example, 3,5-diarylpyrazoles can be synthesized by refluxing 3,5-diaryl-4,5-dihydro-1Н-pyrazole with thiazolidinone precursors in ethanol for 2 hours, followed by recrystallization from a DMF-EtOH (1:1) mixture . Advanced modifications include using triethyl orthoformate and acetic anhydride under reflux to introduce ethoxymethyleneamino groups .
Q. What characterization techniques are essential for confirming the structure of synthesized pyrazole derivatives?
Key techniques include nuclear magnetic resonance (NMR) for analyzing substituent positions, liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, and X-ray crystallography for resolving stereochemistry. For example, 1H-NMR and LC-MS were used to verify the structure of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, confirming the presence of trifluoromethyl and ester groups . Recrystallization purity and functional group analysis via IR spectroscopy are also critical .
Q. What in vitro assays are typically used to evaluate the biological activity of pyrazole compounds?
Standard assays include:
- MTT assay for cytotoxicity screening (e.g., testing 3,5-diphenyl-1H-pyrazole against cell lines) .
- Lactate dehydrogenase (LDH) assay to assess membrane integrity and cell death .
- Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS) assays to evaluate pro-oxidant or antioxidant effects .
- Tyrosinase inhibition assays for assessing therapeutic potential in dermatological disorders .
Advanced Research Questions
Q. How do substitution patterns on the pyrazole ring influence biological activity and reactivity?
Substituents at the 1-, 3-, and 5-positions significantly modulate pharmacological properties. For instance:
- N1-substitution (e.g., ethoxycarbonylmethyl) eliminates hydrogen-bond donor capacity but enhances metabolic stability .
- 3,5-Diaryl groups (e.g., 4-fluorophenyl) improve antimicrobial activity due to electron-withdrawing effects .
- Trifluoromethyl groups at position 3 increase lipophilicity and target affinity, as seen in ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate . Computational models (e.g., PISTACHIO, Reaxys) can predict reactivity based on substituent electronic profiles .
Q. What strategies resolve contradictory data in biological activity studies of pyrazole derivatives?
Contradictions often arise from assay conditions or substituent variability. For example:
- Pyrazole-treated fungal samples showed delayed pustule formation but no toxicity, highlighting the need for time-course experiments and controls (e.g., glucose supplementation to confirm metabolic interference) .
- Discrepancies in cytotoxicity data (e.g., MTT vs. LDH results) may reflect differences in cell death mechanisms; orthogonal assays and dose-response curves are recommended .
Q. How can computational methods optimize the design of pyrazole-based therapeutics?
- Fragment-based drug design : Leverage databases like PISTACHIO or Reaxys to predict synthetic feasibility and metabolic pathways .
- Molecular docking : Study interactions with targets like tyrosinase or tubulin using crystal structures .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity, as demonstrated for N-phosphorylated pyrazole derivatives .
Methodological Considerations
Q. What experimental design principles are critical for pyrazole derivative synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation yields, while ethanol is ideal for recrystallization .
- Catalyst optimization : Triethylamine improves amidophosphite synthesis efficiency .
- Purification : Silica gel chromatography or gradient recrystallization minimizes byproducts .
Q. How do reaction conditions impact the yield of pyrazole derivatives?
- Temperature : Reflux (~80°C) is optimal for cyclization; higher temperatures risk decomposition .
- Reaction time : Prolonged reflux (12+ hours) is required for multi-step heterocycle formation (e.g., pyrazolo-triazolo-pyrimidines) .
- Stoichiometry : Excess hydrazine (1.2–1.5 equivalents) ensures complete diketone conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
